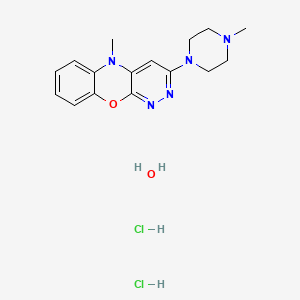

![molecular formula C26H27N7O2 B2656536 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923675-67-6](/img/structure/B2656536.png)

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

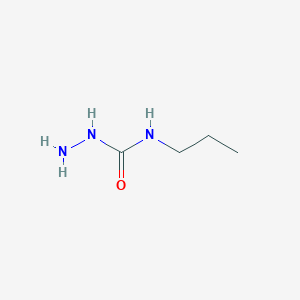

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a 3,4-dihydroisoquinoline and a 1,2,4-triazine . These structures are often found in biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of ketoamides with organomagnesium compounds, followed by cyclization . Another common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazones with aliphatic amines under oxidative conditions .Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the aromatic rings . The C-N and N-N distances in these rings are typically in the range of 132-136 picometers .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings. For example, 1,2,4-triazoles can undergo reactions at the nitrogen atoms, and the 3,4-dihydroisoquinoline could undergo reactions at the nitrogen atom or the adjacent carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the heterocyclic rings and the various substituents. For example, 1,2,4-triazoles are generally soluble in water and alcohol, and have melting points in the range of 120-121 °C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with cellular pathways that regulate cell proliferation and apoptosis. Studies have indicated that derivatives of triazino compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Antimicrobial Properties

Research has demonstrated that triazino derivatives possess significant antimicrobial activity. This compound can inhibit the growth of a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents .

Antiviral Applications

The unique structure of this compound enables it to interfere with viral replication processes. It has been investigated for its potential to inhibit the replication of viruses such as HIV and hepatitis C, offering a new avenue for antiviral drug development .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are involved in various pathological processes. For example, it can inhibit enzymes like tyrosine kinases and proteases, which are targets for cancer and other diseases.

These applications highlight the versatility and potential of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Source Source Source : Source : Source : Source : Source : Source

Mechanism of Action

While the specific mechanism of action for this compound is not known, many compounds containing 1,2,4-triazole and 3,4-dihydroisoquinoline structures have biological activity. For example, some 1,2,4-triazoles have antimicrobial, anti-inflammatory, and anticancer activities . Similarly, some 3,4-dihydroisoquinolines have been found to have sigma-1 receptor antagonist activity .

Future Directions

Given the biological activity of many compounds containing 1,2,4-triazole and 3,4-dihydroisoquinoline structures, this compound could be of interest for further study. Potential areas of research could include the synthesis of related compounds, investigation of their biological activity, and exploration of their mechanisms of action .

properties

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N7O2/c1-29-23-22(24(34)30(2)26(29)35)32-17-21(19-9-4-3-5-10-19)28-33(25(32)27-23)15-14-31-13-12-18-8-6-7-11-20(18)16-31/h3-11H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJZQQXSIJMQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCC5=CC=CC=C5C4)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)

![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)

![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)

![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)